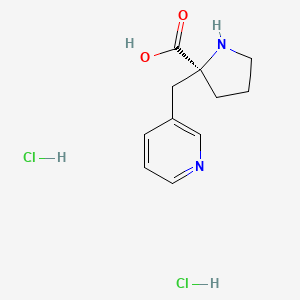
4-(3-Chlorophenyl)piperidine hydrochloride
Overview
Description
4-(3-Chlorophenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 99329-70-1 . It has a molecular weight of 232.15 . It is typically stored in a dry room at room temperature . The compound is a solid in physical form .
Molecular Structure Analysis
The linear formula of 4-(3-Chlorophenyl)piperidine hydrochloride is C11H15Cl2N . The InChI code is 1S/C11H14ClN.ClH/c12-11-3-1-2-10 (8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H .Physical And Chemical Properties Analysis
4-(3-Chlorophenyl)piperidine hydrochloride is a solid at room temperature . It has a molecular weight of 232.15 . The InChI code is 1S/C11H14ClN.ClH/c12-11-3-1-2-10 (8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H .Scientific Research Applications
Identification and Quantification in Pharmaceutical Compounds
- Impurities in Cloperastine Hydrochloride : A study identified and quantified five impurities in cloperastine hydrochloride, a piperidine derivative used for cough treatment. The impurities included different piperidine isomers and chlorophenyl derivatives, emphasizing the importance of purity analysis in pharmaceuticals (Liu et al., 2020).
Synthesis and Structural Analysis
- Synthesis of Piperidine Derivatives : Research has been conducted on the synthesis of various piperidine derivatives, including those with chlorophenyl groups. These studies often focus on the structural and conformational aspects of these compounds, contributing to the understanding of their chemical properties (Rui, 2010).
Potential Therapeutic Applications
- Investigations into Antimicrobial Activity : Some studies have explored the antimicrobial activities of piperidine derivatives. For instance, a study synthesized and characterized a piperidine derivative for microbial activities, highlighting the potential of these compounds in combating various pathogens (Ovonramwen et al., 2019).
Biological and Pharmacological Effects
- Influence on Metabolic Activity : Research on certain piperidine derivatives has shown effects on metabolic activity in animal models. For example, one study reported reduced food intake and weight gain in obese rats treated with a specific piperidine compound, indicating potential applications in metabolic research (Massicot et al., 1985).
Analytical and Chemical Properties
- Crystal and Molecular Structure Analysis : Several studies have been dedicated to the crystal and molecular structure analysis of piperidine derivatives. This research is crucial for understanding the chemical and physical properties of these compounds, which can inform their practical applications (Szafran et al., 2007).
Safety and Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 4-(3-Chlorophenyl)piperidine hydrochloride is the histamine H3 receptor . The histamine H3 receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of neurotransmitters in the brain .
Mode of Action
4-(3-Chlorophenyl)piperidine hydrochloride acts as an antagonist and inverse agonist at the histamine H3 receptor . It blocks histamine autoreceptors, enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain . This interaction results in increased wakefulness and alertness .
Biochemical Pathways
The compound’s action primarily affects the histaminergic signaling pathway. By blocking the histamine H3 receptor, it increases the synthesis and release of histamine, a neurotransmitter that plays a key role in wakefulness . This leads to enhanced neuronal activity and communication within brain regions important for sleep and wakefulness .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption rate . It is also known to be BBB permeant, meaning it can cross the blood-brain barrier to exert its effects
Result of Action
The primary result of the action of 4-(3-Chlorophenyl)piperidine hydrochloride is increased wakefulness and alertness. This is due to the enhanced activity of histaminergic neurons and increased signaling of other neurotransmitters in the brain . In clinical trials, the compound has shown effectiveness in reducing excessive daytime sleepiness in patients with narcolepsy .
properties
IUPAC Name |
4-(3-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXMEDYZBPHVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661377 | |
| Record name | 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)piperidine hydrochloride | |
CAS RN |
99329-70-1 | |
| Record name | 4-(3-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99329-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1520684.png)



![tert-Butyl 3-amino-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520689.png)
![Tert-butyl 6-fluorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1520690.png)

![3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1520694.png)